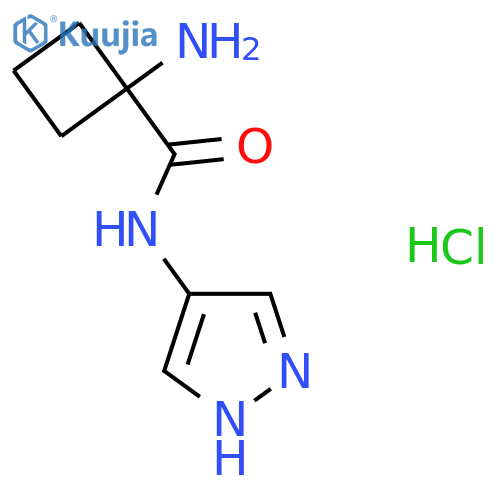Cas no 2770359-19-6 (1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride)
1-アミノ-N-(1H-ピラゾール-4-イル)シクロブタン-1-カルボキサミド塩酸塩は、シクロブタン骨格とピラゾール環を有する特異な構造を持つ化合物です。この分子は、医薬品中間体や生物活性化合物の合成において有用なビルディングブロックとしての応用が期待されます。塩酸塩形態であるため、高い水溶性と結晶性を示し、取り扱いや精製が容易であることが特徴です。また、アミノ基とカルボキサミド基を併せ持つことから、分子修飾の柔軟性に優れており、創薬研究における多様な構造最適化が可能です。X線結晶構造解析にも適した安定性を有し、構造活性相関研究において重要な役割を果たすことができます。

2770359-19-6 structure
商品名:1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride
- EN300-37399973
- 2770359-19-6
-
- インチ: 1S/C8H12N4O.ClH/c9-8(2-1-3-8)7(13)12-6-4-10-11-5-6;/h4-5H,1-3,9H2,(H,10,11)(H,12,13);1H
- InChIKey: BWIYYINPYHXUBK-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(C1(CCC1)N)NC1C=NNC=1
計算された属性
- せいみつぶんしりょう: 216.0777887g/mol
- どういたいしつりょう: 216.0777887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 214
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.8Ų
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37399973-0.1g |
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride |
2770359-19-6 | 95% | 0.1g |
$337.0 | 2023-06-06 | |
| 1PlusChem | 1P0291YR-50mg |
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamidehydrochloride |
2770359-19-6 | 95% | 50mg |
$332.00 | 2024-05-07 | |
| Enamine | EN300-37399973-0.05g |
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride |
2770359-19-6 | 95% | 0.05g |
$226.0 | 2023-06-06 | |
| 1PlusChem | 1P0291YR-100mg |
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamidehydrochloride |
2770359-19-6 | 95% | 100mg |
$479.00 | 2024-05-07 | |
| Enamine | EN300-37399973-2.5g |
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride |
2770359-19-6 | 95% | 2.5g |
$1903.0 | 2023-06-06 | |
| Enamine | EN300-37399973-0.5g |
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride |
2770359-19-6 | 95% | 0.5g |
$758.0 | 2023-06-06 | |
| Enamine | EN300-37399973-0.25g |
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride |
2770359-19-6 | 95% | 0.25g |
$481.0 | 2023-06-06 | |
| Enamine | EN300-37399973-10.0g |
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride |
2770359-19-6 | 95% | 10g |
$4176.0 | 2023-06-06 | |
| Enamine | EN300-37399973-1.0g |
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride |
2770359-19-6 | 95% | 1g |
$971.0 | 2023-06-06 | |
| Enamine | EN300-37399973-5.0g |
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride |
2770359-19-6 | 95% | 5g |
$2816.0 | 2023-06-06 |
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride 関連文献
-
1. Water
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
2770359-19-6 (1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride) 関連製品
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
